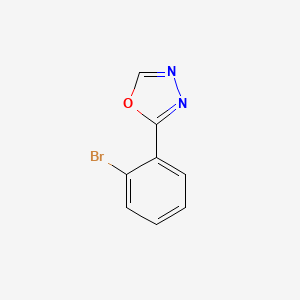
2-(2-Bromophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of bromophenols can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
In a study, a novel procedure for the synthesis of 2-bromo substituted phenols was reported. The reaction proceeded via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Physical And Chemical Properties Analysis
The physical and chemical properties of bromophenols can be confirmed by their physicochemical properties .Wissenschaftliche Forschungsanwendungen
Spectral Properties
- Synthesis and Spectral Analysis : 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives exhibit UV absorption in the 280-301 nm range and photoluminescent properties with peak wavelengths between 350-370 nm. The presence of aryl groups influences these properties (Liu et al., 2006).
Structural Characterization and Synthesis
- Crystal Structures and Synthesis : Heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole have been synthesized and characterized, revealing insights into their molecular structures through techniques like UV–vis, FTIR, 1H NMR, and X-ray crystallography (Jingmei Jiang et al., 2014).
Optical Properties
- Photophysical Properties : Studies on compounds containing 2,5-diaryi-1,3,4-oxadiazole units have explored their UV absorption spectra and photoluminescent properties, contributing to potential applications in optoelectronics (Haitao Yu et al., 2010).
Electronic and Optical Materials
- Electronic Transport Materials : Oxadiazole derivatives have been studied for their thermal, optical, and electrochemical properties, making them promising materials for organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Chengbin Liu et al., 2007).
Synthetic Methods and Green Chemistry
- Eco-friendly Synthesis : A green synthetic method has been developed for preparing 2-aryl-1,3,4-oxadiazoles, highlighting an eco-friendly protocol with high yields and no requirement for catalysts, emphasizing the importance of sustainable practices in chemical synthesis (F.-J. Zhu et al., 2015).
Nonlinear Optical Characterization
- Optical Nonlinearity : 1,3,4-oxadiazole derivatives have been investigated for their nonlinear optical properties, identifying compounds that behave as optical limiters, which could be useful in optoelectronic applications (B. Chandrakantha et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed recently. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZPEZUBVRIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,3,4-oxadiazole | |
CAS RN |
928722-52-5 |
Source


|
| Record name | 2-(2-bromophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

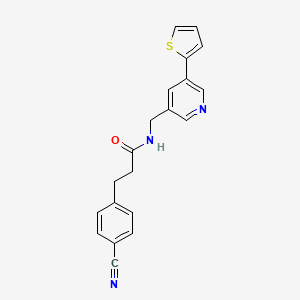
![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
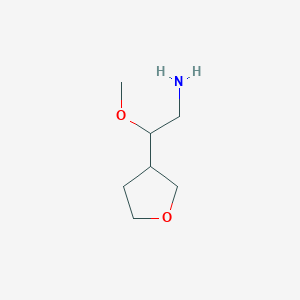


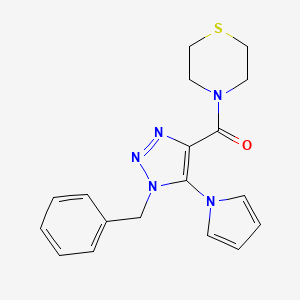
![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)
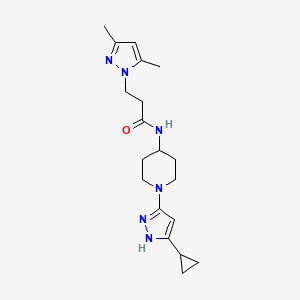
![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide](/img/structure/B2695500.png)
![4-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2695502.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)
